8-Methylxanthin

Übersicht

Beschreibung

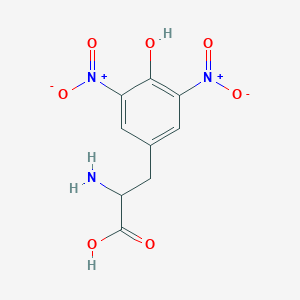

3,7-Dihydro-8-methyl-1H-purine-2,6-dione, also known as 8-methyl-1H-purine-2,6-dione, is an important compound in scientific research. It is used in many applications, such as synthesis, drug development, and laboratory experiments. This compound has been studied for many years and has a wide range of applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Erkrankungen

8-Methylxanthin wurde auf seine potenziellen Vorteile bei der Behandlung neurodegenerativer Erkrankungen untersucht. Seine Struktur ähnelt der von Koffein, das bekanntermaßen neuroprotektive Wirkungen hat. Untersuchungen deuten darauf hin, dass this compound dazu beitragen könnte, das Fortschreiten von Krankheiten wie Alzheimer und Parkinson zu verhindern oder zu verlangsamen, indem es Phosphodiesterasen hemmt, wodurch der cAMP-Spiegel im Gehirn erhöht wird, was das neuronale Überleben verbessern kann .

Atemwegserkrankungen

Im Bereich der Atemwegserkrankungen wird this compound wegen seiner bronchodilatatorischen Eigenschaften untersucht. Es könnte bei der Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung (COPD) helfen, indem es die glatte Muskulatur der Atemwege entspannt, wodurch der Luftstrom verbessert und die Symptome reduziert werden .

Onkologie

This compound hat sich in der Onkologie als potenzielle adjuvante Therapie als vielversprechend erwiesen. Seine Fähigkeit, zelluläre Signalwege zu modulieren, könnte es in der Krebsbehandlung nützlich machen, insbesondere bei der Steigerung der Wirksamkeit von Chemotherapeutika und der Reduzierung ihrer Nebenwirkungen. Studien untersuchen seine Rolle bei der Apoptose und der Zellzyklusregulation in Krebszellen .

Diabetes-Management

Die Auswirkungen der Verbindung auf den Glukosestoffwechsel werden für das Diabetes-Management erforscht. This compound kann die Insulinsekretion und -empfindlichkeit beeinflussen, was für die Kontrolle des Blutzuckerspiegels von Vorteil sein könnte. Es wird auch auf sein Potenzial untersucht, pankreatische Betazellen vor Schäden zu schützen .

Kognitive Steigerung

Als ZNS-Stimulans wird this compound auf seine kognitiven Steigerung untersucht. Es kann die mentale Wachsamkeit, die Klarheit des Denkens verbessern und Müdigkeit reduzieren, was besonders bei Erkrankungen wie Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und Narkolepsie von Vorteil sein kann .

Herz-Kreislauf-Gesundheit

Die Erforschung der kardiovaskulären Wirkungen von this compound umfasst sein Potenzial, die Durchblutung zu verbessern und das Schlaganfallrisiko zu senken. Seine vasodilatierenden Eigenschaften können den Blutdruck senken und eine schützende Wirkung auf das Herz haben, obwohl weitere Forschung erforderlich ist, um seine Auswirkungen auf die Herz-Kreislauf-Gesundheit vollständig zu verstehen .

Wirkmechanismus

Target of Action

8-Methylxanthine, like other methylxanthines, primarily targets adenosine receptors in the central nervous system and peripheral tissues . Adenosine receptors play a crucial role in various physiological processes, including neurotransmission, muscle contraction, and inflammatory responses.

Mode of Action

8-Methylxanthine acts as an antagonist of adenosine receptors . By binding to these receptors, it prevents adenosine, a naturally occurring purine nucleoside that acts as a neuromodulator, from exerting its effects. This antagonistic action can lead to various changes in cellular activity, depending on the specific type of adenosine receptor targeted and the cell type in which the receptor is expressed .

Biochemical Pathways

The primary biochemical pathways affected by 8-Methylxanthine involve the modulation of cyclic adenosine monophosphate (cAMP) levels . Methylxanthines are known to inhibit phosphodiesterase, an enzyme that breaks down cAMP . This inhibition leads to increased cAMP levels, which can have various downstream effects, including the activation of protein kinase A, a key regulator of numerous cellular processes .

Result of Action

The molecular and cellular effects of 8-Methylxanthine’s action are diverse and depend on the specific physiological context. For instance, in the context of respiratory diseases, the increase in cAMP levels caused by 8-Methylxanthine can lead to relaxation of bronchial smooth muscle, thereby improving airflow . In the central nervous system, 8-Methylxanthine may enhance alertness and wakefulness by antagonizing adenosine receptors, which normally promote sleep and suppress arousal .

Action Environment

The action, efficacy, and stability of 8-Methylxanthine can be influenced by various environmental factors. For example, the presence of other drugs can affect its pharmacokinetics through drug-drug interactions . Additionally, factors such as diet, age, and disease state can influence how an individual metabolizes and responds to 8-Methylxanthine .

Safety and Hazards

Methylxanthines, which include caffeine, aminophylline, IBMX, paraxanthine, pentoxifylline, theobromine, theophylline, and 7-methylxanthine (heteroxanthine), among others, affect the airways, increase heart rate and force of contraction, and at high concentrations can cause cardiac arrhythmias . In high doses, they can lead to convulsions that are resistant to anticonvulsants . Methylxanthines induce gastric acid and pepsin secretions in the gastrointestinal tract . Methylxanthines are metabolized by cytochrome P450 in the liver . If swallowed, inhaled, or exposed to the eyes in high amounts, xanthines can be harmful, and may cause an allergic reaction if applied topically .

Biochemische Analyse

Biochemical Properties

8-Methylxanthine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine receptors, where it acts as an antagonist . This interaction inhibits the action of adenosine, leading to increased neuronal activity and alertness. Additionally, 8-Methylxanthine inhibits phosphodiesterase, an enzyme responsible for breaking down cyclic AMP (cAMP), thereby increasing cAMP levels and enhancing cellular signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.

Cellular Effects

8-Methylxanthine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By antagonizing adenosine receptors, 8-Methylxanthine increases the release of neurotransmitters such as dopamine and norepinephrine, enhancing cognitive functions and alertness . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, the compound influences cellular metabolism by increasing the breakdown of glycogen and promoting lipolysis, leading to increased energy availability .

Molecular Mechanism

The molecular mechanism of 8-Methylxanthine involves several key interactions at the molecular level. As an adenosine receptor antagonist, it binds to the receptor sites, preventing adenosine from exerting its inhibitory effects on neuronal activity . This binding leads to increased neuronal firing and enhanced cognitive functions. Additionally, 8-Methylxanthine inhibits phosphodiesterase, resulting in elevated cAMP levels . The increased cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to changes in gene expression and cellular functions. These molecular interactions underscore the compound’s potential in modulating biochemical and physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methylxanthine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. In vitro and in vivo studies have demonstrated that 8-Methylxanthine maintains its biological activity over extended periods, with minimal loss of potency . Long-term exposure to the compound has been associated with sustained increases in neuronal activity and cognitive functions, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 8-Methylxanthine vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive functions, increase alertness, and improve physical performance . At high doses, 8-Methylxanthine can lead to toxic effects, including increased heart rate, hypertension, and seizures . These adverse effects are primarily due to excessive antagonism of adenosine receptors and overstimulation of the central nervous system. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks of toxicity.

Metabolic Pathways

8-Methylxanthine is involved in several metabolic pathways, primarily related to its degradation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed and excreted in the urine. The primary metabolic pathway involves demethylation and oxidation reactions, resulting in the formation of xanthine and other related compounds . The interactions with cytochrome P450 enzymes highlight the importance of considering potential drug-drug interactions when using 8-Methylxanthine in therapeutic applications.

Transport and Distribution

The transport and distribution of 8-Methylxanthine within cells and tissues involve several transporters and binding proteins. The compound is readily absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream . It crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, 8-Methylxanthine interacts with various transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 8-Methylxanthine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 8-Methylxanthine can be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors and other regulatory proteins . The subcellular localization is regulated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding these localization mechanisms is crucial for optimizing the therapeutic potential of 8-Methylxanthine.

Eigenschaften

IUPAC Name |

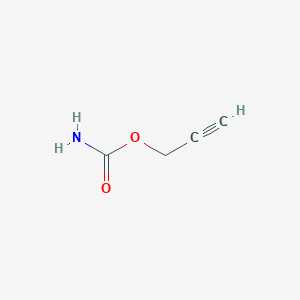

8-methyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAPDZBZLSXHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169610 | |

| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17338-96-4 | |

| Record name | 3,9-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17338-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017338964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17338-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

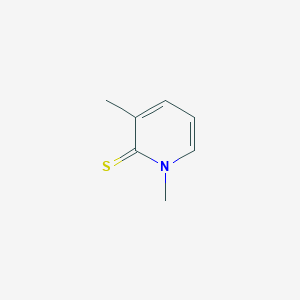

![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)